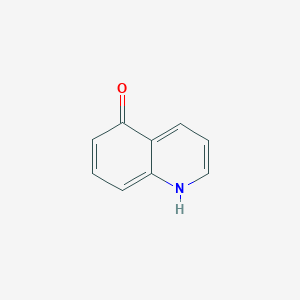

5-Hydroxyquinoline

Übersicht

Beschreibung

5-Hydroxyquinoline (C₉H₇NO, molecular weight: 145.16 g/mol) is a quinoline derivative substituted with a hydroxyl group at the 5-position. It exhibits a melting point of 223–226°C and a boiling point of 264.27°C, with a density of 1.1555 g/cm³ . Its applications span organic synthesis, coordination chemistry (as a metal-chelating agent), and pharmaceutical intermediates (e.g., chloroquine synthesis) . Quantum-chemical studies highlight its role in intermolecular hydrogen bonding (HB), where the O-H···N interaction dominates in the crystalline phase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyquinoline typically involves the hydroxylation of quinoline. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The resulting quinoline is then hydroxylated at the fifth position using reagents like hydrogen peroxide or other suitable oxidizing agents.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as transition metals (e.g., palladium or platinum) are used to facilitate the hydroxylation reaction under controlled conditions. The process is optimized to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Hydroxyquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinoline-5,8-dione.

Reduction: The compound can be reduced to form 5-aminoquinoline.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogenating agents like phosphorus tribromide or alkylating agents like methyl iodide.

Major Products Formed:

- Quinoline-5,8-dione (oxidation)

- 5-Aminoquinoline (reduction)

- 5-Haloquinoline or 5-Alkylquinoline (substitution)

Wissenschaftliche Forschungsanwendungen

Chemical Applications

5-Hydroxyquinoline serves as a critical building block in organic synthesis. Its structure allows for the formation of complex organic molecules through various chemical reactions. Notably, it is utilized in:

- Synthesis of Metal Complexes : 5-HQ can chelate metal ions, forming complexes that are useful in catalysis and material science. For example, metal complexes of 5-nitro-8-hydroxyquinoline have been developed to enhance aqueous solubility and combat multidrug resistance (MDR) in cancer treatments .

- Dyes and Pigments : The compound is employed in the production of dyes due to its ability to form stable colored complexes with metal ions.

Biological Applications

In biological research, 5-HQ has been investigated for its potential therapeutic properties:

- Enzyme Inhibition : 5-HQ acts as an enzyme inhibitor, which can block the activity of specific enzymes involved in various biological pathways . This property makes it a candidate for drug development against diseases where enzyme activity is dysregulated.

- Anticancer Properties : Studies have shown that derivatives of 5-HQ exhibit anticancer activity by inducing cytotoxicity in cancer cells. For instance, 5-amino-8-hydroxyquinoline has demonstrated proteasome inhibitory activity, enhancing its potential as an anticancer agent .

- Antimicrobial Activity : The compound has also been explored for its antimicrobial properties, making it a candidate for treating infections caused by resistant bacterial strains.

Medical Applications

The medical applications of 5-HQ are particularly noteworthy:

- Drug Development : The pharmacokinetic properties of 5-HQ derivatives indicate good absorption and bioavailability, suggesting their suitability as oral drugs . Furthermore, their ability to cross the blood-brain barrier opens avenues for treating central nervous system disorders.

- Therapeutic Use : 5-HQ and its derivatives have been researched for their potential use in treating conditions such as cancer and neurodegenerative diseases due to their antioxidant properties and ability to chelate harmful metal ions .

Industrial Applications

In industry, this compound finds use in several applications:

- Liquid Bandages : It is used in the formulation of liquid bandages that provide a protective layer over wounds while preventing infection .

- Stabilizing Agents : The compound stabilizes hydrogen peroxide in rocket fuels, enhancing safety and performance during storage and use .

Table 1: Summary of Applications of this compound

Case Studies

- Anticancer Activity : A study on 5-amino-8-hydroxyquinoline demonstrated its effectiveness against leukemia cells via proteasome inhibition. The compound showed synergistic effects when combined with existing therapies like bortezomib, highlighting its potential as a novel treatment option .

- Metal Chelation : Research into the metal-chelating properties of 8-hydroxyquinolines revealed their role in mitigating neurodegenerative diseases by regulating metal ion homeostasis. This underscores the importance of 5-HQ derivatives in therapeutic strategies targeting metal imbalances associated with conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 5-Hydroxyquinoline involves its ability to chelate metal ions, which is crucial for its biological activity. By binding to metal ions, it can inhibit the activity of metalloenzymes, disrupt cellular processes, and induce oxidative stress in microbial and cancer cells. This chelation property is also responsible for its use as a fluorescent probe in detecting metal ions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Hydroxyquinoline Isomers (4-, 6-, 8-Hydroxyquinoline)

- This compound: Exhibits high reactivity due to favorable LUMO energies and atomic charges, enabling selective hydrogenation and alkylation reactions (e.g., allylation with allyl bromide in 92% yield) .

- 8-Hydroxyquinoline: Known for metal-chelating properties and use in antifungal agents. Its synthesis from this compound involves fewer steps for carbamate nerve agents (CNAs) .

- 6-Hydroxyquinoline: Inert toward cyclohexane in superacidic conditions due to poor nucleophilicity .

Tetrahydroquinoline and Derivatives

Tetrahydroquinoline derivatives (e.g., 5-oxo-hexahydroquinoline) are synthesized via catalytic dehydrogenation of this compound over W/Ga₂O₃-NC catalysts, achieving 99% selectivity . These derivatives are pivotal in medicinal chemistry, with studies showing enhanced biological activity compared to their aromatic counterparts .

Quinoline-5,8-dione and Derivatives

Oxidation of this compound with iodobenzene diacetate (PIDA) yields quinoline-5,8-dione, a precursor for antiproliferative agents targeting NAD(P)H:quinone oxidoreductase 1 (NQO1). Substituents at C6 or C7 positions modulate potency, with IC₅₀ values ranging from 0.1–10 µM in cancer cell lines .

Methoxy and Chloro Substituted Derivatives

- 5-Methoxyquinoline: Synthesized via methylation of this compound using TMSCHN₂, followed by N-oxidation and chlorination .

- 5-Chloroisoquinoline: A halogenated analogue used in coordination chemistry and drug discovery, though less reactive than this compound in superelectrophilic reactions .

Catalytic Dehydrogenation

W/Ga₂O₃-NC catalysts dehydrogenate tetrahydroquinoline to this compound with 99% selectivity, demonstrating its stability under oxidative conditions .

Intermolecular Interactions and Hydrogen Bonding

This compound forms O-H···N hydrogen bonds in crystals, with SAPT2+/aDZ analysis revealing dispersion and induction as dominant energy components . Comparatively, 4-hydroxybenzoic acid exhibits stronger HBs (Espinosa equation: 40–50 kcal/mol) due to carboxylic group participation . Quantum effects in proton dynamics are critical for strong HBs, as shown by path integral molecular dynamics (PIMD) .

Biologische Aktivität

5-Hydroxyquinoline, a derivative of quinoline, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound possesses a hydroxyl group at the 5-position of the quinoline ring, which is crucial for its biological activity. The presence of this functional group enhances its solubility and reactivity, making it a versatile compound in various biological applications.

1. Anticancer Activity

Research has demonstrated that this compound and its derivatives exhibit significant anticancer properties. A study highlighted that derivatives such as 5-amino-8-hydroxyquinoline (5A8HQ) show promise in overcoming drug resistance in cancer cells, particularly against bortezomib-resistant lines. This compound acts primarily through proteasome inhibition, leading to apoptosis in various cancer cell types, including leukemia and solid tumors .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5A8HQ | MDA-MB-231 | 12.4 | Proteasome inhibition |

| 5-nitro-8HQ | HeLa | 15.0 | Induction of apoptosis |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | A549 | 25.3 | Cell cycle regulation |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. It has shown effectiveness against a range of bacteria, including multidrug-resistant strains. For instance, compounds derived from 8-hydroxyquinoline exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis .

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 5-nitro-8HQ | S. aureus | 32 | 64 |

| Acetylated Derivative | E. faecalis | 16 | 32 |

| Non-substituted | MRSA | >256 | >256 |

3. Neuroprotective Effects

Recent studies have indicated that certain derivatives of hydroxyquinoline may exert neuroprotective effects, particularly in conditions induced by oxidative stress. For example, nitroxoline (a derivative) has been used for treating urinary tract infections and has shown potential neuroprotective properties in neuronal cells .

Case Studies

Case Study: Anticancer Efficacy of 5A8HQ

A detailed investigation into the anticancer effects of 5-amino-8-hydroxyquinoline was conducted on various cancer cell lines. The study reported that this compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspases and modulation of BCL-2 family proteins . The results suggest that the structural modifications at the amino position significantly enhance its therapeutic potential.

Case Study: Antimicrobial Activity Against MRSA

Another study focused on the antibacterial efficacy of modified hydroxyquinolines against methicillin-resistant Staphylococcus aureus (MRSA). The findings showed that specific derivatives maintained bactericidal activity even against resistant strains, highlighting their potential as alternative therapeutic agents .

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling 5-Hydroxyquinoline in laboratory settings?

- Methodological Answer :

- Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to minimize inhalation exposure, as this compound may release hazardous decomposition products (e.g., carbon oxides, nitrogen oxides) under certain conditions .

- Avoid contact with oxidizers, as incompatibility may lead to reactive hazards. Store in a cool, dry, well-ventilated area away from incompatible substances.

- For spills, use inert absorbents (e.g., sand) and dispose of waste in accordance with local regulations. Document all safety procedures in lab protocols .

Q. How can researchers optimize synthesis routes for this compound to ensure high purity and yield?

- Methodological Answer :

- Systematically vary reaction parameters (temperature, solvent polarity, catalyst concentration) and monitor outcomes using HPLC or NMR to identify optimal conditions.

- Purify crude products via recrystallization or column chromatography, and validate purity using melting point analysis and spectroscopic methods (e.g., H NMR, FT-IR) .

- Example Data Table :

| Reaction Condition | Temperature (°C) | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Condition A | 80 | Ethanol | None | 65 | 92 |

| Condition B | 100 | DMF | Pd/C | 88 | 98 |

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- Use UV-Vis spectroscopy to study electronic transitions and confirm π-π* interactions.

- Employ mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.

- Combine H/C NMR to resolve structural ambiguities, particularly for regioselective substitution patterns.

- Report detailed experimental parameters (e.g., solvent, concentration) to ensure reproducibility .

Advanced Research Questions

Q. How should researchers address contradictory findings in the biological activity of this compound across studies?

- Methodological Answer :

- Conduct a meta-analysis comparing experimental variables (e.g., cell lines, assay protocols, compound purity). For example, discrepancies in IC values may arise from differences in solvent systems (DMSO vs. aqueous buffers).

- Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric assays) and include positive/negative controls.

- Publish raw data and statistical analyses (e.g., ANOVA, t-tests) to enable cross-study validation .

Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Apply density functional theory (DFT) to model electron distribution and identify reactive sites (e.g., hydroxyl group or nitrogen atoms).

- Use molecular dynamics (MD) simulations to study solvent effects and intermolecular interactions in catalytic environments.

- Validate computational predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. How can researchers ensure reproducibility in pharmacological studies involving this compound?

- Methodological Answer :

- Document all experimental details, including batch-specific purity, storage conditions, and solvent preparation methods.

- Share protocols for cell culture maintenance (e.g., passage numbers, media composition) and assay parameters (e.g., incubation time, temperature).

- Deposit raw data (e.g., dose-response curves, microscopy images) in open-access repositories and cite these in publications .

Q. What strategies are effective for studying the degradation pathways of this compound under environmental conditions?

- Methodological Answer :

- Simulate environmental degradation using accelerated aging tests (e.g., exposure to UV light, varying pH levels).

- Monitor degradation products via LC-MS/MS and compare with databases (e.g., NIST Chemistry WebBook).

- Perform toxicity assessments of degradation byproducts using in vitro models (e.g., Daphnia magna for ecotoxicology) .

Q. Methodological and Ethical Considerations

Q. How should researchers design interdisciplinary studies involving this compound (e.g., chemistry-biology collaborations)?

- Methodological Answer :

- Establish clear communication channels between teams to align objectives (e.g., synthetic chemists and pharmacologists).

- Use shared data platforms (e.g., LabArchives) for real-time updates and version control.

- Conduct joint risk assessments to address safety and regulatory requirements across disciplines .

Q. What literature search strategies are recommended for staying updated on this compound research?

- Methodological Answer :

- Use keyword combinations (e.g., "this compound AND synthesis," "this compound AND cytotoxicity") in databases like PubMed, Reaxys, and SciFinder.

- Set up alerts for new publications using tools like Google Scholar or ResearchGate.

- Critically evaluate sources by prioritizing peer-reviewed journals and avoiding non-academic websites (e.g., Wikipedia) .

Q. Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data for this compound in publications?

- Methodological Answer :

- Include all raw spectra in supplementary materials with annotated peaks and experimental conditions.

- Discuss potential sources of variation (e.g., solvent impurities, instrument calibration).

- Provide access to computational spectral simulation tools (e.g., ACD/Labs) for peer validation .

Eigenschaften

IUPAC Name |

quinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYESAYHWISMZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870625 | |

| Record name | Quinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 5-Hydroxyquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00033 [mmHg] | |

| Record name | 5-Hydroxyquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

578-67-6 | |

| Record name | 5-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Quinolinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4M78J3XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.